Nitric acid;tridecan-1-ol
Description
Nitric Acid (HNO₃): Nitric acid is a highly corrosive, strong mineral acid with significant industrial and laboratory applications. It is a potent oxidizing agent, widely used in fertilizer production (e.g., ammonium nitrate), explosives manufacturing (e.g., nitroglycerin), and as a nitrating agent in organic synthesis . Its ability to donate protons and participate in redox reactions makes it indispensable in chemical processes requiring oxidation or acid catalysis.
Tridecan-1-ol (C₁₃H₂₈O):
Tridecan-1-ol, a long-chain fatty alcohol, is characterized by a 13-carbon aliphatic chain with a hydroxyl group at the terminal position. It is a colorless liquid with a molecular weight of 200.36 g/mol, a melting point of 30–32°C, and a boiling point of 260–262°C . It is utilized in surfactants, cosmetic emollients, and as a precursor in organic synthesis (e.g., epoxide derivatives) . Its thermodynamic properties, such as enthalpy of vaporization (ΔvapH° = 70.5 kJ/mol) and heat capacity (Cp,liquid = 452 J/mol·K), highlight its stability under standard conditions .
Properties
CAS No. |
105415-80-3 |
|---|---|
Molecular Formula |
C13H29NO4 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
nitric acid;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4) |
InChI Key |
OGNVOKXGAOIFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:
C13H28O+HNO3→C13H27ONO2+H2O
Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .
Types of Reactions:
Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.
Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Tridecan-1-ol and nitrogen oxides.
Substitution: Various substituted tridecan-1-ol derivatives
Scientific Research Applications
Nitric acid; tridecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitric Acid vs. Other Mineral Acids
| Property | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |
|---|---|---|---|
| Acidity (pKa) | -1.4 (strong acid) | -3 (stronger acid) | -1.3 (similar strength) |
| Oxidizing Power | Strong (nitration/redox) | Moderate (dehydration) | Weak (non-oxidizing) |
| Key Applications | Fertilizers, explosives | Battery acid, sulfonation | Metal pickling, pH control |
| Safety Concerns | Corrosive, oxidizer | Highly corrosive | Corrosive, volatile |
Nitric acid’s unique role in nitration reactions (e.g., toluene to trinitrotoluene) distinguishes it from sulfuric and hydrochloric acids, which lack comparable oxidative versatility .
Tridecan-1-ol vs. Other Fatty Alcohols
| Property | Tridecan-1-ol (C₁₃) | Dodecan-1-ol (C₁₂) | Tetradecan-1-ol (C₁₄) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₈O | C₁₂H₂₆O | C₁₄H₃₀O |
| Melting Point (°C) | 30–32 | 24–26 | 38–40 |
| Boiling Point (°C) | 260–262 | 254–256 | 264–266 |
| Solubility in Water | Low (hydrophobic) | Very low | Insoluble |
| Applications | Surfactants, cosmetics | Lubricants, detergents | Emulsifiers, thickeners |
Increasing chain length correlates with higher melting/boiling points and reduced water solubility due to enhanced hydrophobic interactions . Tridecan-1-ol’s intermediate chain length balances fluidity and stability, making it ideal for cosmetic formulations .
Research Findings
- Tridecan-1-ol in Catalysis : Titanium salalen catalysts enable syn-selective epoxidation of tridecan-1-ol derivatives, critical for synthesizing chiral intermediates in pharmaceuticals .
- Nitric Acid in Industry : Over 80% of nitric acid production is dedicated to ammonium nitrate fertilizers, underscoring its agricultural importance .
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